molecular formula C9H6FN B1369514 5-Fluoroisoquinoline CAS No. 394-66-1

5-Fluoroisoquinoline

Cat. No. B1369514
CAS RN: 394-66-1
M. Wt: 147.15 g/mol
InChI Key: YZPWGDDACXZRFI-UHFFFAOYSA-N
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Description

5-Fluoroisoquinoline is a heterocyclic organic compound with the molecular formula C9H6FN . It has a molecular weight of 147.15 . It is an off-white solid .


Synthesis Analysis

Fluorinated isoquinolines have been synthesized using various methods . One method involves the reaction of a 2-alkynylbenzoaldoxime and an isocyanide with a AgOTf/Bi(OTf)3 catalyst . This triggers sequential rearrangements by the addition of the isocyanide to the 1-position of the intermediary isoquinoline N-oxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6FN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H . The InChI key is YZPWGDDACXZRFI-UHFFFAOYSA-N .


Chemical Reactions Analysis

Fluorinated isoquinolines have unique characteristics such as biological activities and light-emitting properties . They have been synthesized using modern synthetic methodologies that have greatly developed over the last decade . These approaches include the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .


Physical And Chemical Properties Analysis

This compound is an off-white solid . The melting point is 38-39°C .

Scientific Research Applications

1. Neuroimaging and Neurological Research

5-Fluoroisoquinoline derivatives, such as Fluorine-18-labelled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18 F]MK-6240), have been developed as potent and selective positron emission tomography (PET) radiopharmaceuticals. These compounds are used for detecting human neurofibrillary tangles, which are aggregates of tau protein, a hallmark of several neurodegenerative diseases, including Alzheimer's. The development of [18 F]MK-6240 and its validation for human PET studies highlight its potential in neuroimaging and the study of neurodegenerative diseases (Collier et al., 2017).

2. Anticancer Research

Several this compound derivatives have been investigated for their anticancer properties. For instance, the novel 5-HT5A receptor antagonist ASP5736, a derivative of this compound, has shown potential in ameliorating positive symptoms and cognitive impairment in animal models of schizophrenia, suggesting its therapeutic potential in cancer treatment by either mono-therapy or co-administered with commercially available antipsychotics (Yamazaki et al., 2014). Furthermore, 3-arylisoquinolinones, which are related to this compound, have shown substantial cytotoxicity in various cancer cell lines, indicating their potential in cancer therapy (Elhemely et al., 2022).

3. Antibacterial Research

Fluoroquinolones, which include derivatives of this compound, are a major class of antibacterial agents. A study on 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, a compound related to this compound, has shown extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, outperforming some existing antibacterial agents (Kuramoto et al., 2003).

Safety and Hazards

The safety information for 5-Fluoroisoquinoline includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Fluorinated isoquinolines, including 5-Fluoroisoquinoline, have attracted a great deal of attention over the past several decades due to their unique characteristics and potential applications . They are important components of pharmaceuticals and materials . As such, they are likely to continue to be a focus of research and development in the future .

Biochemical Analysis

Biochemical Properties

5-Fluoroisoquinoline plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The fluorine atom in this compound enhances its binding affinity to these enzymes, potentially leading to altered metabolic pathways .

Additionally, this compound has been shown to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can modulate kinase activity, affecting downstream signaling pathways and cellular processes . The compound’s ability to form hydrogen bonds and engage in π-π interactions further contributes to its biochemical properties, making it a versatile molecule in various biochemical contexts .

Cellular Effects

The effects of this compound on cellular processes are diverse and multifaceted. In cancer cells, for instance, this compound has been observed to induce apoptosis, a programmed cell death mechanism. This effect is mediated through the activation of caspases, a family of protease enzymes that play essential roles in apoptosis . Furthermore, this compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival .

In addition to its impact on apoptosis and signaling pathways, this compound affects gene expression by modulating transcription factors and epigenetic markers. This modulation can lead to changes in the expression of genes involved in cell cycle regulation, DNA repair, and metabolic processes . The compound’s influence on cellular metabolism is also noteworthy, as it can alter the flux of metabolites through various metabolic pathways, impacting overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. The fluorine atom in this compound enhances its binding affinity, allowing it to effectively inhibit or activate target enzymes . For example, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation and downstream signaling .

Another important mechanism involves the compound’s influence on gene expression. This compound can modulate the activity of transcription factors, leading to changes in the expression of target genes . This modulation can result in altered cellular responses, such as increased apoptosis or changes in metabolic activity . Additionally, this compound can affect epigenetic markers, such as DNA methylation and histone modifications, further influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation are influenced by various factors, such as temperature, pH, and the presence of other chemicals . In vitro studies have demonstrated that this compound remains stable under physiological conditions for extended periods, allowing for prolonged experimental observations .

In vivo studies have also provided insights into the long-term effects of this compound on cellular function. Chronic exposure to the compound has been associated with sustained changes in gene expression, metabolic activity, and cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to induce mild changes in cellular function, such as slight alterations in gene expression and metabolic activity . Higher doses can lead to more pronounced effects, including significant changes in cell signaling pathways, increased apoptosis, and potential toxic effects .

In animal models, threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Beyond this threshold, the effects of this compound become more evident and can include adverse effects at high doses . These findings underscore the importance of dosage optimization in therapeutic applications and the need for careful monitoring of potential toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is its metabolism by cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites can have distinct biological activities and contribute to the overall effects of this compound on cellular function .

Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways . This modulation can lead to changes in metabolite levels and overall cellular energy balance . The compound’s interactions with cofactors, such as nicotinamide adenine dinucleotide (NAD) and adenosine triphosphate (ATP), further contribute to its impact on metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can interact with intracellular transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its distribution to different cellular compartments .

The localization and accumulation of this compound within specific tissues and organs are influenced by factors such as tissue permeability, blood flow, and the presence of binding proteins . These factors determine the compound’s bioavailability and overall distribution within the body . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential and minimizing potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through various targeting signals and post-translational modifications . For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with DNA and transcription factors to modulate gene expression .

In the mitochondria, this compound can influence cellular respiration and energy production by interacting with mitochondrial enzymes and proteins . The compound’s localization to the endoplasmic reticulum can also affect protein synthesis and folding, as well as cellular stress responses . These subcellular interactions highlight the importance of this compound’s localization in determining its overall biochemical effects .

properties

IUPAC Name

5-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPWGDDACXZRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608052
Record name 5-Fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

394-66-1
Record name 5-Fluoroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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